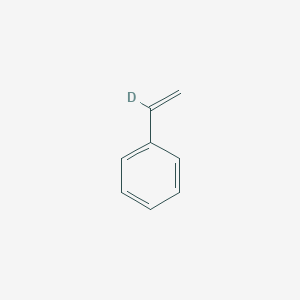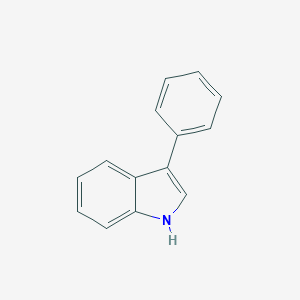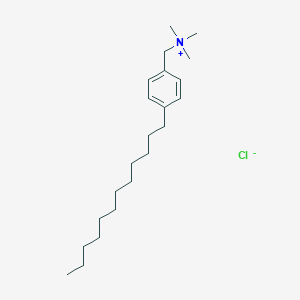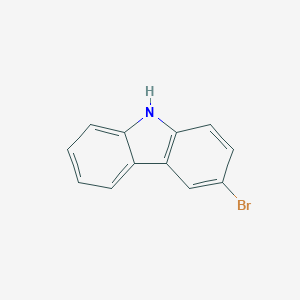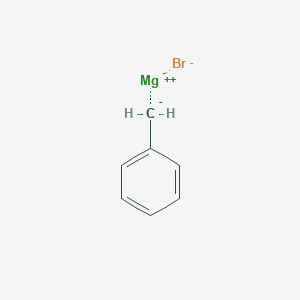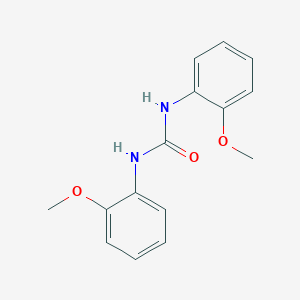
1,3-双(2-甲氧基苯基)脲
描述
1,3-Bis(2-methoxyphenyl)urea is a chemical compound with the molecular formula C15H16N2O3 . It contains 37 bonds in total, including 21 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea derivative, and 2 aromatic ethers .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-methoxyphenyl)urea consists of two methoxyphenyl groups attached to a urea group . The compound has a linear formula of C15H16N2O3 .Physical And Chemical Properties Analysis
1,3-Bis(2-methoxyphenyl)urea has a molecular weight of 272.306 . It has a density of 1.1±0.1 g/cm3, a boiling point of 541.1±45.0 °C at 760 mmHg, and a flash point of 281.1±28.7 °C .科学研究应用
与DNA的相互作用:一项研究调查了1,3-双(2-甲氧基苯基)脲衍生物与小牛胸腺DNA的相互作用,发现这些化合物以插入模式结合到DNA上,金属衍生物比非金属更有效。通过分子动力学模拟进一步分析了这种相互作用 (Ajloo et al., 2015)。
抑制癌细胞增殖:包括1,3-双(2-甲氧基苯基)脲在内的对称N,N'-二芳基脲被确定为eIF2α激酶血红素调节抑制剂的激活剂,显示出作为抗癌药物的潜力。它们通过减少eIF2·GTP·tRNA(i)(Met)三元复合物的丰度来抑制癌细胞增殖 (Denoyelle et al., 2012)。
非线性光学性质:研究了1,3-双(4-甲氧基苯基)丙-2-烯-1-酮,这是1,3-双(2-甲氧基苯基)脲的一个衍生物,发现该化合物在Kurtz粉末二次谐波发生器测量中表现出与脲类似的响应。这表明在非线性光学领域有潜在应用 (Ravindra等,2009)。
抗炎活性:对另一个衍生物1,3-双(p-羟基苯基)脲的研究显示其具有抗炎活性和相对较低的毒性,使其成为镇痛和抗炎药物的潜在候选 (Waruwu et al., 2022)。
仿生配位化学:基于1,3-双(2-甲氧基苯基)脲衍生物的双胍配体已被用于仿生配位化学,为各种应用提供了广泛的取代灵活性 (Herres‐Pawlis等,2005)。
hERG通道激活:1,3-双-(2-羟基-5-三氟甲基苯基)-脲(NS1643)是人类ether-a-go-go相关基因(hERG)K+通道的一种新型激活剂,表明其在心脏治疗应用中具有潜力 (Casis et al., 2006)。
安全和危害
属性
IUPAC Name |
1,3-bis(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLDWMVASPWDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304171 | |
| Record name | N,N'-bis(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-methoxyphenyl)urea | |
CAS RN |
1226-63-7 | |
| Record name | NSC164419 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(2-methoxyphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

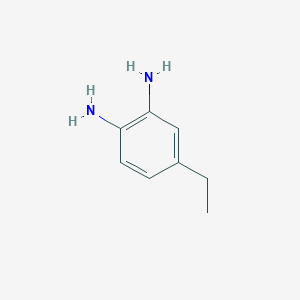
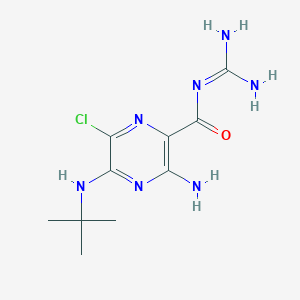
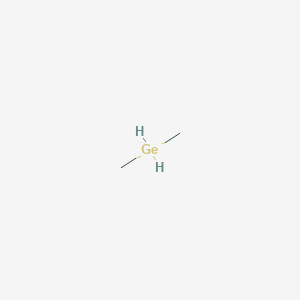
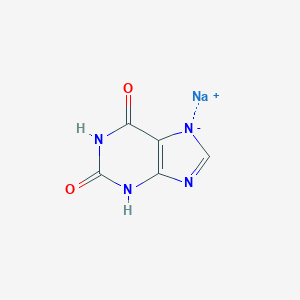
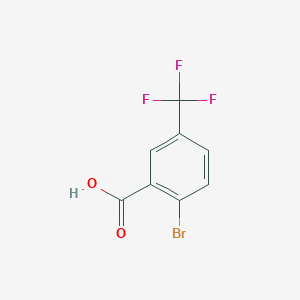
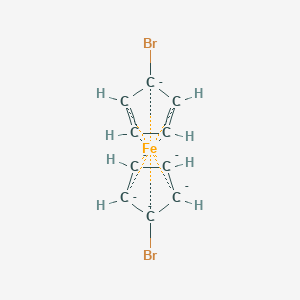

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

